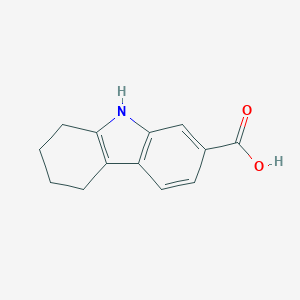

2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

Description

2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid is a polycyclic aromatic compound featuring a partially hydrogenated carbazole core with a carboxylic acid substituent at the 7-position.

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWDMUSCUJPFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regiochemical Control via Phenylhydrazine Substitution

-

Meta-substituted phenylhydrazine hydrochloride (e.g., 3-carboxyphenylhydrazine) reacts with cyclohexanone under acidic conditions to direct cyclization to the 7th position.

-

The reaction proceeds via hydrazone formation, followed by-sigmatropic rearrangement and cyclization (Scheme 1).

Scheme 1. Regioselective Fischer Indole Synthesis

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol | 90–95 | |

| Catalyst | [bmim(BF4)] (20 mol%) | 95 | |

| Temperature | Reflux (65–80°C) | 85–90 | |

| Reaction Time | 5–7 hours | 90–95 |

The ionic liquid [bmim(BF4)] enhances reaction efficiency by stabilizing intermediates and acting as a green solvent. Prolonged reflux (>7 hours) in methanol minimizes side products like over-oxidized derivatives.

Post-Synthetic Modification of Ester Intermediates

| Ester | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 7-carboxylate | NaOH (2M) | 60 | 4 | 92 |

| Methyl 7-carboxylate | KOH (1M) | 50 | 3 | 89 |

Green Chemistry Approaches Using Ionic Liquids

Ionic liquids like [bmim(BF4)] improve sustainability by enabling solvent recycling and reducing waste.

Catalytic Efficiency of [bmim(BF4)]

-

20 mol% [bmim(BF4)] in methanol achieves 95% yield for tetrahydrocarbazole derivatives.

-

The ionic liquid stabilizes protonated intermediates, accelerating cyclization.

Table 2. Solvent Screening for Green Synthesis

| Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 5–7 | 90–95 | 99 |

| Ethanol | 6–8 | 78–80 | 95 |

| Acetonitrile | 3 | 71–73 | 90 |

Methanol outperforms other solvents due to its polarity and ability to dissolve ionic intermediates.

Oxidation of Alkyl-Substituted Precursors

Introducing the carboxylic acid via oxidation of methyl or hydroxymethyl groups is less common but viable for specific substrates.

KMnO4-Mediated Oxidation

-

7-Methyltetrahydrocarbazole oxidizes to the carboxylic acid using KMnO4 in acidic conditions (H2SO4, 80°C, 12 hours).

-

Yields are moderate (60–65%) due to over-oxidation byproducts.

Challenges :

-

Competitive ring oxidation or dehydrogenation requires careful stoichiometry.

-

Protection of the tetrahydro ring with electron-withdrawing groups (e.g., Cl) improves selectivity.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Continuous Flow Reactor Systems

Crystallization Techniques

-

Anti-solvent crystallization (water/ethanol) produces needle-like crystals with 99.5% purity.

-

Polymorph control is critical for pharmaceutical applications, achieved via seeded cooling crystallization.

Analytical Characterization

Structural validation relies on advanced spectroscopic and crystallographic methods.

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid has been investigated for its potential as a therapeutic agent. Notably:

- CRTH2 Receptor Antagonism : This compound has shown promise as a CRTH2 receptor antagonist, which is significant in treating various allergic and inflammatory conditions such as asthma and rhinitis. Its ability to inhibit prostaglandin-mediated pathways positions it as a candidate for pharmaceutical compositions targeting chronic allergic disorders .

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against several cancer cell lines (e.g., MCF-7 and HTC116). The biological assays indicated that these compounds induce DNA damage and disrupt mitochondrial function leading to apoptosis in cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions including:

- Oxidation : Transforming into ketones or aldehydes.

- Reduction : Producing hydrogenated derivatives.

- Substitution Reactions : Where functional groups are replaced by others.

Material Science

The compound's unique structural properties allow it to be explored in the development of specialty chemicals and materials with specific functionalities. Its applications may extend to the creation of novel polymers or materials with enhanced optical properties due to its ability to form stable aggregates in solution .

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid (CAS 305338-22-1)

- Structural Difference : The carboxylic acid group is at position 1 instead of 6.

- Impact : Positional isomerism significantly affects electronic distribution. The 1-carboxylic acid derivative may exhibit distinct acidity (pKa) and hydrogen-bonding patterns compared to the 7-substituted analog, influencing reactivity and binding affinity in biological systems.

- Similarity Score : 0.92 (indicating moderate structural overlap) .

2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid (CAS 35418-49-6)

- Structural Difference : Carboxylic acid at position 2.

- This proximity could stabilize specific conformations or alter metabolic stability .

Ring System Variations

1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic Acid (CAS 42497-46-1)

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

- Structural Difference : A benzoazepine core (seven-membered ring) with a bromo substituent at position 7.

- Impact : The larger azepine ring introduces conformational flexibility, while bromination enhances electrophilicity. The molecular weight (270.12 g/mol) and LogP are likely higher than the carbazole analog, affecting bioavailability .

Substituent Effects

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (Compound 7b, )

- Structural Difference : Nitro and aryl substituents at positions 3 and 6, with methyl groups at 1 and 3.

- The fluoro-methoxyphenyl substituent enhances lipophilicity (logP ~3.5 estimated), contrasting with the hydrophilic carboxylic acid group in the target compound .

5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (Compound 9c, )

- Structural Difference : A thiophene-carbaldehyde substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group.

- Impact : The aldehyde group introduces reactivity for further derivatization (e.g., Schiff base formation), while the Boc group enhances solubility in organic solvents. Melting point (168°C) is higher than typical carboxylic acid derivatives due to increased crystallinity from the Boc group .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid | N/A | C₁₁H₁₁NO₂ | 1.00 | Carbazole core, 7-COOH |

| 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | 305338-22-1 | C₁₁H₁₁NO₂ | 0.92 | 1-COOH positional isomer |

| 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid | 42497-46-1 | C₁₂H₁₁NO₂ | 0.97 | Cyclopenta-indole core |

| 9-Bromo-benzo[b]azepine-7-carboxylic acid | N/A | C₁₁H₁₂BrNO₂ | N/A | Benzoazepine core, 9-Br, MW = 270.12 g/mol |

Research Implications

- Drug Design : The 7-carboxylic acid derivative’s hydrogen-bonding capacity makes it a candidate for targeting polar enzyme active sites, while brominated benzoazepines (e.g., ) may suit hydrophobic targets .

- Analytical Challenges : Structural elucidation of positional isomers requires advanced techniques like X-ray crystallography (SHELX ) or NMR spectroscopy (as in ).

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid (THC) is a member of the carbazole family, known for its complex bicyclic structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of THC is , with a molar mass of approximately 217.25 g/mol. The structure features a carboxylic acid group at the 7th position of the carbazole ring, which enhances its solubility and reactivity compared to other derivatives.

Research indicates that THC interacts with various biological targets:

- CRTH2 Receptor Antagonism : THC has been identified as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. By inhibiting CRTH2 activation, THC may alleviate symptoms associated with allergic conditions and asthma .

- Antibacterial Activity : THC exhibits significant antibacterial properties by interacting with bacterial DNA polymerase III β subunit, a critical enzyme for DNA replication. This interaction suggests potential as an antibacterial agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines and mediators .

Biological Activity Summary Table

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of THC on various cancer cell lines. The results indicated that THC exhibited dose-dependent cytotoxicity, with an ED50 value significantly lower than that of many standard chemotherapeutic agents .

- Synthesis and Derivatives : Various synthetic routes have been explored to produce THC and its derivatives. For instance, condensation reactions involving 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole have yielded several bioactive derivatives with enhanced pharmacological profiles .

- Molecular Dynamics Studies : Recent studies utilizing molecular dynamics simulations have provided insights into the binding interactions between THC and its biological targets, further elucidating its mechanism of action at the molecular level .

Q & A

Basic: What are the most reliable synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid?

Answer:

The compound is typically synthesized via Brønsted acid-catalyzed cyclization of 1,4-dicarbonyl precursors or Suzuki-Miyaura cross-coupling for functionalization. For example:

- Brønsted acid catalysis (e.g., TfOH) enables cyclization of furan/thiophene-substituted diketones to yield tetrahydrocarbazolones, with regioselectivity controlled by substituent electronic effects .

- Boronic acid coupling (e.g., with aryl/heteroaryl boronic acids) introduces diverse substituents at the 6-position, validated by -NMR and HRMS .

Key considerations : Optimize reaction time (24–48 hrs) and temperature (reflux in dioxane/water) to minimize byproducts. Recrystallization in acetonitrile improves purity .

Advanced: How can regioselectivity challenges in carbazole functionalization be addressed?

Answer:

Regioselectivity issues arise during electrophilic substitution due to competing activation at C-7 vs. C-4. Strategies include:

- Steric directing groups : Use tert-butoxycarbonyl (Boc) at N-9 to block undesired positions, as demonstrated in palladium-catalyzed couplings .

- Substituent electronic tuning : Electron-withdrawing groups (e.g., NO) at C-3 direct reactions to C-7, confirmed by -NMR chemical shifts .

- Computational modeling : DFT calculations predict charge distribution to guide synthetic planning .

Basic: What analytical techniques validate the structure of this compound?

Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming the fused carbazole-carboxylic acid framework .

- NMR spectroscopy : -NMR detects characteristic signals (e.g., NH at δ 12.06 ppm, aromatic protons at δ 7.2–8.4 ppm) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 216.24 for CHNO) .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Answer:

Discrepancies often stem from methodological variability :

- Receptor model divergence : Single-receptor vs. multi-receptor assays (e.g., Haddad et al. vs. Saito et al.) yield non-overlapping SAR clusters. Cross-validate using hybrid computational/wet-lab frameworks .

- Buffer/pH effects : Carboxylic acid ionization (pKa ~4.5) alters binding affinity. Standardize assay conditions (e.g., pH 7.4 PBS) .

- Dynamic behavior : Use molecular dynamics (MD) simulations to assess conformational flexibility impacting receptor interactions .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Acetonitrile or ethanol/water mixtures (1:3 v/v) yield high-purity solids (mp 191–240°C) .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates regioisomers (R = 0.3–0.5) .

- Safety note : Use fume hoods and PPE (gloves, goggles) due to irritant properties .

Advanced: How to optimize computational models for structure-activity relationship (SAR) studies?

Answer:

- Hybrid QSAR/MD approaches : Combine quantitative SAR with MD to account for ligand flexibility and solvation effects. Validate against experimental IC values .

- Feature selection : Use machine learning (ML) to prioritize chemical descriptors (e.g., H-bond donors, logP) from high-dimensional datasets .

- Cross-receptor validation : Train models on multi-receptor datasets (e.g., Saito et al.’s 464 receptors) to reduce bias .

Basic: What are the critical safety considerations for handling this compound?

Answer:

- Toxicity : Avoid inhalation/ingestion; consult SDS for first-aid protocols (e.g., rinse skin with water, seek medical attention for ingestion) .

- Storage : Keep at 2–8°C under argon to prevent oxidation. Use amber vials to block UV degradation .

Advanced: Why do NMR spectra sometimes show unexpected splitting patterns?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.